molecular formula C7H5BrF3NO2S B1504039 Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate CAS No. 1086393-21-6

Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate

Cat. No.: B1504039
CAS No.: 1086393-21-6
M. Wt: 304.09 g/mol
InChI Key: WSXOXAAWKVQORZ-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is a heterocyclic compound with the molecular formula C₇H₅BrF₃NO₂S and a molecular weight of 304.08 g/mol . Its IUPAC name derives from the thiazole ring numbering:

  • Position 2 : Ethyl carboxylate group (-COOEt)
  • Position 4 : Trifluoromethyl (-CF₃) substituent
  • Position 5 : Bromine atom

The compound’s SMILES string, CCOC(=O)C1=NC(=C(Br)S1)C(F)(F)F , reflects this substitution pattern (Figure 1). Spectroscopic characterization includes:

  • ¹H NMR : Ethyl group signals at δ 1.35 (t, 3H) and δ 4.35 (q, 2H), with thiazole ring protons at δ 7.8–8.2 ppm.
  • ¹³C NMR : Carbonyl carbon at δ 165 ppm, CF₃ carbon at δ 122 ppm (q, J = 280 Hz).

Table 1: Key Structural Properties

Property Value
Molecular Formula C₇H₅BrF₃NO₂S
Molecular Weight 304.08 g/mol
Thiazole Substituents 2-COOEt, 4-CF₃, 5-Br
CAS Registry 1086393-21-6

Historical Development in Heterocyclic Chemistry

The synthesis of thiazole derivatives dates to the Hantzsch thiazole synthesis (1889) , which combines α-haloketones with thioamides. This compound emerged from advancements in halogenation and trifluoromethylation techniques in the late 20th century. Key milestones include:

  • Bromination : Selective bromination at position 5 using N-bromosuccinimide (NBS).
  • Trifluoromethylation : Introduction of -CF₃ via Ullmann coupling or direct fluorination.
  • Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol.

This compound’s development parallels the rise of fluorinated heterocycles in medicinal chemistry, driven by their enhanced metabolic stability and lipophilicity.

Positional Isomerism in Thiazole Carboxylate Derivatives

Positional isomerism in thiazole carboxylates significantly impacts electronic and steric properties. Examples include:

  • Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4): Bromine at position 2 alters electrophilic substitution sites.
  • Ethyl 1,3-thiazole-4-carboxylate (CAS 79247-86-2): Carboxylate at position 4 reduces steric hindrance.

Table 2: Comparative Analysis of Thiazole Isomers

Compound Substituents Molecular Formula Boiling Point (°C)
Ethyl 5-bromo-4-(trifluoromethyl)-2-carboxylate 2-COOEt, 4-CF₃, 5-Br C₇H₅BrF₃NO₂S 210–215
Ethyl 2-bromo-4-(trifluoromethyl)-5-carboxylate 5-COOEt, 4-CF₃, 2-Br C₇H₅BrF₃NO₂S 198–202
Ethyl 1,3-thiazole-4-carboxylate 4-COOEt C₆H₇NO₂S 185–190

Key differences arise from:

  • Electronic Effects : Electron-withdrawing -CF₃ at position 4 increases ring electron deficiency, directing electrophilic attacks to position 5.
  • Steric Effects : Bulky -COOEt at position 2 hinders nucleophilic substitution compared to position 5.

Synthetic routes for isomers vary:

  • Hantzsch Cyclization : For 2-carboxylate derivatives.
  • Pd-Catalyzed Cross-Coupling : For introducing -CF₃ at position 4.

This structural versatility underscores the compound’s utility in designing bioactive molecules, such as kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c1-2-14-6(13)5-12-3(4(8)15-5)7(9,10)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXOXAAWKVQORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696344
Record name Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
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Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-21-6
Record name 2-Thiazolecarboxylic acid, 5-bromo-4-(trifluoromethyl)-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1086393-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is a synthetic organic compound belonging to the thiazole family, characterized by its unique molecular structure that includes bromine and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H4_4BrF3_3N\O2_2S
  • Molecular Weight : Approximately 304.08 g/mol
  • Physical Appearance : Pale-yellow to yellow-brown solid
  • Density : ~1.725 g/cm³
  • Boiling Point : ~246.1 °C

The biological activity of this compound is largely attributed to its interactions with various biological targets. The thiazole ring structure enables it to interact with enzymes and receptors, potentially modulating specific biochemical pathways. For instance, thiazole derivatives have been shown to bind to DNA and proteins, influencing cellular processes such as replication and transcription .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antimicrobial properties . The presence of the trifluoromethyl group may enhance the compound's lipophilicity, thereby improving its ability to penetrate microbial membranes. Preliminary studies have suggested effectiveness against various bacterial strains, which could position this compound as a lead candidate for developing new antimicrobial agents.

Anticancer Potential

Thiazole compounds have been extensively studied for their anticancer activities . This compound has shown potential in vitro against several cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence cytotoxic activity .

For example, a study showcased that similar thiazole derivatives demonstrated IC50_{50} values in the low micromolar range against HepG-2 liver cancer cells, suggesting that this compound might possess comparable efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerIC50_{50} values < 20 µM in HepG-2 cells
Anti-inflammatoryPotential activity noted

Recent Research Insights

  • Antimicrobial Studies : A recent investigation into thiazole derivatives highlighted their effectiveness against resistant microbial strains, suggesting that this compound could be developed into a potent antimicrobial agent.
  • Anticancer Research : In vitro studies demonstrated that modifications to the thiazole scaffold can enhance anticancer efficacy. Compounds with similar structures showed significant cytotoxicity against various cancer cell lines, indicating a potential pathway for drug development targeting cancer therapies .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structural characteristics allow for the development of novel therapeutic agents targeting various diseases, including:

  • Anticancer Agents : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitotic processes. For instance, compounds derived from thiazole rings have shown promising results against human glioblastoma and melanoma cell lines .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance its potency .

Table 1: Summary of Pharmaceutical Applications

Application TypeMechanism of ActionReference
AnticancerInduces apoptosis by disrupting mitotic processes
AntimicrobialInhibits bacterial growth
AntitubercularTargets Mycobacterium tuberculosis strains

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these formulations, making them effective against a range of pests.

  • Pesticide Development : The compound's structure allows for the design of potent pesticides that can target specific pests while minimizing environmental impact .

Material Science

The compound is also employed in material science for its ability to improve the properties of polymers:

  • Thermal Stability : When incorporated into polymer matrices, it enhances thermal stability and chemical resistance, beneficial for advanced materials used in coatings and electronics .

Research Reagents

As a versatile building block, this compound is widely used in organic synthesis reactions. It aids researchers in creating complex molecules for studies in medicinal chemistry and biochemistry.

Table 2: Chemical Reactions Involving the Compound

Reaction TypeDescriptionMajor Products Formed
SubstitutionBromine atom can be replaced with nucleophilesVarious substituted thiazole derivatives
OxidationThiazole ring can be oxidizedSulfoxides or sulfones
ReductionCan be reduced to modify the thiazole ringDehalogenated or reduced thiazole derivatives

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, researchers synthesized a series of thiazole derivatives from this compound. These derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values as low as 10 µM. The mechanism was attributed to the inhibition of key proteins involved in cell division .

Case Study 2: Pesticide Efficacy

A recent investigation evaluated the efficacy of a pesticide formulation containing this compound against common agricultural pests. The formulation demonstrated a higher kill rate compared to traditional pesticides, showcasing its potential for use in sustainable agriculture practices .

Comparison with Similar Compounds

Substituent Position Effects

  • Bromine Reactivity : The target compound’s bromine at C5 (vs. C2 or C4 in analogs) exhibits distinct reactivity. For example, bromine at C5 in the target compound is more susceptible to nucleophilic substitution due to enhanced electrophilicity from adjacent CF₃ and ester groups, whereas C2-bromo derivatives (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate) show slower substitution kinetics .
  • Trifluoromethyl Influence : The CF₃ group at C4 in the target compound imparts greater thermal and metabolic stability compared to CF₃ at C5 in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. This positional difference also affects molecular dipole moments and crystal packing .

Structural and Spectroscopic Insights

  • X-ray crystallography of ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate reveals a near-coplanar arrangement of thiazole and phenyl rings (dihedral angle: 5.15°), whereas the target compound’s CF₃ and ester groups likely induce greater steric distortion .
  • NMR data for compound 4f (δ 7.61–6.97 ppm for aromatic protons) contrasts with the target’s expected deshielded signals due to CF₃ and Br .

Preparation Methods

Bromination of Ethyl Trifluoroacetoacetate

The initial step commonly involves bromination of ethyl trifluoroacetoacetate to introduce the bromine substituent necessary for subsequent cyclization.

  • Procedure : Ethyl trifluoroacetoacetate is reacted with liquid bromine in an organic solvent such as dichloromethane at room temperature for about 10 hours. The reaction mixture is then washed with saturated sodium bicarbonate and saturated salt solutions to neutralize and remove impurities.
  • Outcome : This process yields a mixture predominantly composed of ethyl 2-bromotrifluoroacetoacetate (~95.3%) and a minor amount of ethyl 2,2-dibromotrifluoroacetoacetate (~4.3%), with an overall bromination yield of approximately 97.5%.
Parameter Condition/Value
Bromine amount 1.2 mol relative to 1.0 mol substrate
Solvent Dichloromethane
Reaction temperature Room temperature
Reaction time 10 hours
Product composition 95.3% ethyl 2-bromotrifluoroacetoacetate, 4.3% dibromo derivative
Yield 97.48%

Chlorination and Alternative Cyclization Routes

Some methods employ chlorosulfuric acid for chlorination of trifluoroacetic ethyl acetoacetate prior to cyclization, which can be adapted for brominated analogs.

  • Procedure : Trifluoroacetic ethyl acetoacetate is cooled to -12 to -15°C, and chlorosulfuric acid is added dropwise over 2 to 2.5 hours while maintaining low temperature. After chlorination, the mixture is warmed to 7–12°C and held for 10–18 hours to complete the reaction. Unreacted starting material is recovered by vacuum distillation.
  • Cyclization : The residue is treated with dehydrated alcohol and thioacetamide, heated under reflux for 8–12 hours to induce ring closure. Following cyclization, hydrolysis is performed with sodium hydroxide solution, and acidification precipitates the thiazole product.
  • Outcome : This method yields 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid derivatives with yields around 91–92% and high purity (HPLC >98%).
Step Conditions
Chlorination temperature -15°C to -5°C (dropwise addition)
Chlorosulfuric acid ratio 0.92–0.98 mol relative to substrate
Chlorination hold time 10–18 hours at 5–15°C
Cyclization solvent Dehydrated alcohol
Cyclization temperature Reflux (approx. 78°C)
Cyclization time 8–12 hours
Hydrolysis NaOH aqueous solution, pH adjustment to 1
Yield ~92%

Hydrolysis and Final Purification

  • After cyclization, the ester intermediate is subjected to hydrolysis using sodium hydroxide solution at controlled temperature (<40°C) to convert esters to acids if needed.
  • Acidification with hydrochloric acid precipitates the target compound, which is filtered and dried under vacuum to yield the final product in powder form.
  • This step ensures high purity and crystallinity, suitable for further applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Parameters Yield & Purity
Bromination Ethyl trifluoroacetoacetate + Br2 in DCM Room temp, 10 h, 1.2 mol Br2 97.5% yield, 95.3% desired product
Cyclization Brominated intermediate + thioacetamide in acetonitrile 0–5°C addition, 8–12 h reflux, triethylamine addition High yield, solid precipitate
Chlorination (alt.) Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid -15 to 15°C, 10–18 h ~92% yield, HPLC >98%
Hydrolysis NaOH aqueous solution, acidification with HCl <40°C, pH ≤ 2 Pure crystalline product

Research Findings and Notes

  • The bromination step is critical for introducing the bromine substituent with high selectivity and yield.
  • Temperature control during thioacetamide addition is essential to manage exothermic reactions and product purity.
  • Using chlorosulfuric acid for chlorination offers an alternative route, often applied for related thiazole derivatives, which can be adapted for brominated compounds.
  • The multi-step approach involving halogenation, cyclization, and hydrolysis is well-established for synthesizing functionalized thiazole esters with trifluoromethyl substitution.
  • The described methods provide efficient, scalable routes with yields typically above 90%, suitable for industrial and research-scale synthesis.

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves bromination of a thiazole precursor or cyclization reactions. For example, analogous compounds like ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate are synthesized via refluxing intermediates with thionyl chloride, followed by recrystallization from ethanol . Optimization includes adjusting reaction temperature (e.g., 358 K for hydrolysis ), solvent choice (DMF for polar intermediates), and purification via chromatography or recrystallization. Sodium carbonate is often used as a base in ethanol to facilitate cyclization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy: LCMS (e.g., m/z 366 [M+H]⁺ ) and HPLC (retention time: 1.26 minutes ) confirm molecular weight and purity. NMR (¹H/¹³C) identifies substituent positions, with aromatic protons in the thiazole ring appearing as distinct singlets .
  • Crystallography: Single-crystal X-ray diffraction resolves bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity ). SHELX programs refine structures, with hydrogen atoms placed geometrically and thermal parameters constrained .

Q. What role do the bromine and trifluoromethyl substituents play in the compound’s reactivity?

The bromine atom facilitates nucleophilic substitution (e.g., with amines or thiols) to generate derivatives, while the electron-withdrawing trifluoromethyl group enhances electrophilic character, stabilizing the thiazole ring and influencing intermolecular interactions . This combination increases metabolic stability in biological assays .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular structure or polymorphism?

Q. How do computational and experimental data reconcile discrepancies in substituent electronic effects?

Density Functional Theory (DFT) calculations predict electron distribution, which can be validated experimentally via X-ray charge density analysis. For instance, the trifluoromethyl group’s inductive effect reduces electron density at the thiazole sulfur, corroborated by NMR chemical shifts . Discrepancies between LCMS and NMR data (e.g., unexpected adducts in LCMS ) may require revisiting ionization conditions or solvent interactions.

Q. What structure-activity relationships (SAR) are observed in biological assays for derivatives of this compound?

Modifying the carboxylate ester to a carboxylic acid (via hydrolysis ) enhances water solubility and receptor binding. Substituting bromine with amines improves antimicrobial activity, while the trifluoromethyl group increases lipophilicity, correlating with membrane permeability in cytotoxicity studies .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields or characterization?

  • Yield Discrepancies: Compare solvent polarity (e.g., DMF vs. THF) and temperature gradients across studies. For example, elevated temperatures may degrade heat-sensitive intermediates, reducing yields .
  • Spectral Mismatches: Re-examine NMR sample preparation (e.g., deuteration efficiency) or LCMS ionization efficiency. Artifacts like sodium adducts (m/z +22) can be ruled out using high-resolution MS .

Methodological Tables

Characterization Method Key Parameters Example Data Reference
X-ray CrystallographyBond lengths (Å), dihedral angles (°)C-S: 1.68 Å; Thiazole-phenyl: 5.15°
LCMSm/z [M+H]⁺, retention time (min)366 [M+H]⁺, 1.26 min
¹H NMR (CDCl₃)δ (ppm) for aromatic protonsδ 8.23 (d, J=7.8 Hz, thiazole-H)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Reactant of Route 2
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Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate

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